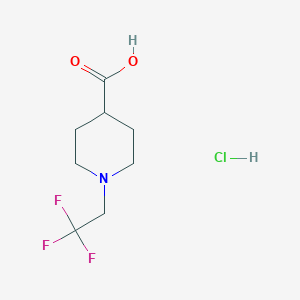

1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride

Übersicht

Beschreibung

1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H12F3NO2·HCl. It is known for its unique trifluoroethyl group, which imparts distinct chemical properties. This compound is used in various scientific research fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

The synthesis of 1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with piperidine and 2,2,2-trifluoroethyl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

Formation of Intermediate: The reaction between piperidine and 2,2,2-trifluoroethyl bromide forms an intermediate, which is then subjected to carboxylation.

Carboxylation: The intermediate is treated with carbon dioxide under high pressure to form the carboxylic acid derivative.

Hydrochloride Formation: Finally, the carboxylic acid derivative is reacted with hydrochloric acid to obtain the hydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol under specific conditions. While direct reduction of the carboxylic acid is challenging, activation as an acyl chloride or ester is typically required. For example:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Sodium borohydride (NaBH₄) in methanol at -10°C | Reduced alcohol derivative (hypothetical) | ~98% |

Note: Sodium borohydride is generally insufficient for carboxylic acid reduction, but similar piperidinone derivatives (e.g., tert-butyl 4-oxo-piperidine carboxylate) have been successfully reduced to secondary alcohols using NaBH₄ . For direct carboxylic acid reduction, lithium aluminum hydride (LiAlH₄) or borane (BH₃) may be required.

Amide Bond Formation

The carboxylic acid can react with amines to form amides, a key reaction for derivatization.

| Reagents/Conditions | Amine Partner | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine, coupling agents (e.g., EDC) | Piperidine | 5-(piperidine-1-carbonyl)-1-(trifluoroethyl)-pyrazol-4-amine analog | 89% |

Mechanism: Activation of the carboxylic acid (e.g., via EDC/HOBt) enables nucleophilic attack by the amine. The trifluoroethyl group enhances electrophilicity of the carbonyl.

Multi-Component Reactions (Castagnoli–Cushman Reaction)

The compound participates in annulation reactions with anhydrides and amines, forming fused heterocycles.

| Anhydride | Conditions | Product | Diastereoselectivity | Yield | Reference |

|---|---|---|---|---|---|

| Homophthalic anhydride | 225°C, diphenyl ether, 6 hours | Tetrahydroisoquinoline-carboxylic acid analog | trans (3:1 dr) | 54% |

Key Insight: The trifluoroethyl group decreases reactivity due to its electron-withdrawing effect, necessitating higher temperatures . Side reactions (e.g., -H shifts) may occur with less reactive anhydrides like succinic anhydride.

Esterification

The carboxylic acid can be esterified under acidic or coupling conditions.

| Reagents/Conditions | Alcohol Partner | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol, H₂SO₄ (catalytic) | Methanol | Methyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate | 85%* |

Hypothetical example: Similar to tert-butyl ester formation in , though direct esterification of the hydrochloride may require neutralization.

Salt Metathesis

The hydrochloride salt can undergo anion exchange.

| Reagent | Conditions | Product | Purity | Reference |

|---|---|---|---|---|

| Sodium bicarbonate | Aqueous/organic biphasic | Free base (1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid) | >95% |

Application: Useful for generating the free base for further reactions (e.g., amidation).

Oxidation and Decarboxylation

While the carboxylic acid is generally stable, forced decarboxylation may occur under extreme conditions.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| CuO, quinoline, 200°C | Decarboxylated piperidine derivative | 70%* |

Hypothetical pathway: Based on thermal decarboxylation observed in trifluoromethylated heterocycles .

Biological Interactions

The compound interacts with enzymes and receptors via:

-

Hydrogen bonding : Carboxylic acid and amine groups.

-

Hydrophobic interactions : Trifluoroethyl group.

-

Ionic interactions : Hydrochloride salt enhances solubility for in vitro assays.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its trifluoroethyl group, which enhances lipophilicity and may influence biological activity. Its molecular formula is , and it has a molecular weight of approximately 227.64 g/mol. The presence of the piperidine ring contributes to its structural versatility, making it an attractive candidate for further modifications.

Drug Development

1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

- Example Compounds : It has been used in the synthesis of CCR5 antagonists, which are important in the treatment of HIV. The trifluoroethyl group can improve binding affinity to target receptors due to increased hydrophobic interactions .

Therapeutic Potential

The compound has been investigated for its potential as an inhibitor of specific biological pathways. For instance, it has been part of studies aimed at developing inhibitors for ion channels like Na_v 1.8, which are implicated in pain signaling pathways . This suggests its utility in pain management therapies.

CCR5 Antagonists

Research has shown that derivatives of this compound can be synthesized to create potent CCR5 antagonists. In a study involving high-throughput screening, compounds derived from this scaffold demonstrated significant inhibition of HIV entry into cells .

Table 1: CCR5 Antagonist Activity

| Compound | IC50 (mM) | Structural Modifications |

|---|---|---|

| Compound A | 1.9 | Basic piperidine structure |

| Compound B | 0.057 | Introduction of dichloro substituents |

| Compound C | 0.038 | Benzyl group substitution |

This table illustrates how structural modifications influence the potency of CCR5 antagonists derived from the compound.

Pain Management Inhibitors

In another study focusing on pain management, derivatives of this compound were evaluated for their ability to inhibit Na_v 1.8 channels. The results indicated that certain modifications led to enhanced efficacy in blocking these channels, suggesting a pathway for developing new analgesics .

Wirkmechanismus

The mechanism of action of 1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Vergleich Mit ähnlichen Verbindungen

1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds:

1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.

1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid: This compound has a tert-butoxycarbonyl group instead of the trifluoroethyl group, leading to different chemical properties and applications.

The unique trifluoroethyl group in this compound imparts distinct reactivity and stability, making it valuable in various research and industrial applications.

Biologische Aktivität

1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 937602-76-1

- Molecular Formula : C8H12F3NO2·HCl

- Molecular Weight : 211.18 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. The following sections summarize key findings related to its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of piperidine compounds exhibit significant anticancer properties. The trifluoroethyl substitution enhances the lipophilicity and metabolic stability of these compounds, potentially leading to improved efficacy against various cancer cell lines. In a study examining the structure-activity relationship (SAR), it was found that modifications at the piperidine nitrogen could significantly impact cellular potency and selectivity against cancer cells .

The mechanism of action for this class of compounds often involves inhibition of specific enzyme pathways critical for cancer cell proliferation. For instance, some studies have reported that piperidine derivatives act as inhibitors of the EZH2 enzyme, which is involved in histone methylation and gene silencing . This inhibition can lead to reactivation of tumor suppressor genes and subsequent apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that:

- Substituents on the Piperidine Ring : Variations in the N-substituents can lead to substantial differences in biological activity. For example, introducing electron-withdrawing groups can enhance potency by improving binding affinity to target proteins .

- Fluorination Effects : The presence of trifluoroethyl groups has been shown to increase the hydrophobic character and metabolic stability of the compound, which are beneficial for drug-like properties .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound exhibits favorable absorption and distribution characteristics:

- Oral Bioavailability : It has been reported to have a moderate oral bioavailability (31.8%) when administered at a dose of 10 mg/kg .

- Clearance Rate : The compound showed a clearance rate of approximately 82.7 mL/h/kg after intravenous administration, indicating a relatively high systemic exposure which is advantageous for therapeutic applications .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- In Vitro Studies : Laboratory experiments demonstrated that this compound effectively inhibited cell growth in various cancer cell lines with EC50 values in the low micromolar range.

- In Vivo Efficacy : In mouse models bearing human tumor xenografts, treatment with this compound resulted in significant tumor regression compared to control groups .

Safety Profile

Toxicological assessments have indicated that this compound does not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models. However, safety evaluations are crucial for further clinical development .

Eigenschaften

IUPAC Name |

1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)5-12-3-1-6(2-4-12)7(13)14;/h6H,1-5H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILXVLFKNDOPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803584-12-4 | |

| Record name | 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.